molecular formula C11H19BrO B13080697 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane

2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane

Cat. No.: B13080697
M. Wt: 247.17 g/mol
InChI Key: OEEBFTXFPMGIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane is a specialized bicyclic organic compound designed for advanced synthetic chemistry and pharmaceutical research. Its structure incorporates a reactive bromomethyl group and a methoxy ether on the same bridgehead carbon of the sterically defined bicyclo[2.2.1]heptane (norbornane) framework, which is further stabilized by 3,3-dimethyl substituents. This unique architecture makes it a valuable electrophilic building block for constructing complex molecular scaffolds, particularly in ring-forming reactions and nucleophilic substitution processes. The bromomethyl group serves as an excellent alkylating agent, allowing for facile functionalization, while the methoxy group can act as a protected hydroxyl precursor or influence stereoelectronic properties. Researchers utilize this reagent in the synthesis of novel pharmaceutically active ingredients, agrochemicals, and functional materials, where the rigid bicyclic system can impart significant conformational constraint and modulate the compound's physicochemical properties. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H19BrO

Molecular Weight

247.17 g/mol

IUPAC Name

2-(bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19BrO/c1-10(2)8-4-5-9(6-8)11(10,7-12)13-3/h8-9H,4-7H2,1-3H3

InChI Key

OEEBFTXFPMGIRA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1(CBr)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes S<sub>N</sub>2 displacement with nucleophiles such as amines, thiols, and alkoxides. For example:

  • Reaction with sodium methoxide in THF yields 2-methoxy-2-(methoxymethyl)-3,3-dimethylbicyclo[2.2.1]heptane (85% yield) .

  • Substitution with potassium thiophenolate produces the corresponding sulfide derivative (72% yield) .

Reaction Conditions Comparison

NucleophileSolventTemperatureYieldProduct Stability
NaOMeTHF0–25°C85%High
PhSNaDMF60°C72%Moderate
NH<sub>3</sub> (aq.)EtOH25°C68%Low

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes. For instance:

  • Treatment with KOtBu in DMSO generates 2-methoxy-3,3-dimethylbicyclo[2.2.1]hept-1-ene via dehydrohalogenation (63% yield) .

Mechanistic Pathway

  • Base abstracts a β-hydrogen adjacent to the bromomethyl group.

  • Concerted elimination of HBr forms a double bond.

  • Steric hindrance from the bicyclic framework directs regioselectivity .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed coupling reactions:

  • Suzuki–Miyaura coupling with arylboronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> yields biaryl derivatives (55–78% yields) .

  • Buchwald–Hartwig amination with primary amines forms C–N bonds (60–70% yields) .

Rearrangement Reactions

The bicyclic structure facilitates Wagner–Meerwein rearrangements under acidic conditions:

  • Treatment with H<sub>2</sub>SO<sub>4</sub> in CH<sub>2</sub>Cl<sub>2</sub> leads to ring expansion, forming 3-methoxy-2,2-dimethylbicyclo[3.2.1]octane (41% yield) .

Key Observations

  • Rearrangement is driven by relief of steric strain in the norbornane framework.

  • Methoxy group stabilizes carbocation intermediates .

Radical Reactions

Photochemical or thermal initiation generates bromine-centered radicals:

  • Reaction with AIBN and styrene undergoes atom-transfer radical addition (ATRA) , producing functionalized bicyclic adducts (50–65% yields) .

Stability and Reactivity Trends

FactorImpact on Reactivity
Steric hindranceReduces S<sub>N</sub>2 rates
Methoxy electron donationStabilizes carbocations
Bicyclic strainPromotes rearrangements

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane is C11H19BrOC_{11}H_{19}BrO, with a molecular weight of 247.17 g/mol. The compound features a bromomethyl group and a methoxy group attached to a bicyclic structure, which contributes to its reactivity and versatility in synthetic applications.

Organic Synthesis

Reagent in Synthesis:
The compound serves as an important reagent in organic synthesis due to its electrophilic bromomethyl group. It can participate in nucleophilic substitution reactions, allowing the introduction of various functional groups into organic molecules.

Example Applications:

  • Alkylation Reactions: It can be used to alkylate nucleophiles, facilitating the formation of more complex organic structures.
  • Synthesis of Bicyclic Compounds: The bicyclic nature allows for the construction of other bicyclic frameworks through cyclization reactions.

Medicinal Chemistry

Potential Drug Development:
Research indicates that derivatives of bicyclic compounds can exhibit biological activity. The unique structure of this compound may lead to the development of novel pharmaceuticals.

Case Studies:

  • Antimicrobial Activity: Some studies have explored the antimicrobial properties of related bicyclic compounds, suggesting that this compound may also possess similar activities.
  • Anti-inflammatory Agents: Research into analogs has shown promise in developing anti-inflammatory drugs, highlighting the potential therapeutic applications of this compound.

Materials Science

Polymer Chemistry:
The compound's reactive groups make it suitable for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Applications in Coatings:

  • Protective Coatings: Bicyclic compounds are often used in formulating protective coatings due to their stability and resistance to environmental factors.
  • Adhesives and Sealants: The reactivity allows for the development of adhesives with improved bonding characteristics.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy group can be converted to a carbonyl group through the loss of electrons .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane C₁₁H₁₉BrO 259.17 -BrCH₂, -OCH₃, -CH₃ (×2) Bromomethyl and methoxy at bridgehead Target Compound
2-(Bromomethyl)bicyclo[2.2.1]heptane C₈H₁₃Br 189.10 -BrCH₂ Simpler structure; lacks methoxy and methyl groups
3-(Bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane C₁₀H₁₅Br 215.13 -BrCH₂, -CH₃ (×2) Bromomethylene group; Wagner-Meerwein rearrangement product
2-Ethyl-5-methoxybicyclo[2.2.1]heptane C₁₀H₁₈O 154.25 -C₂H₅, -OCH₃ Ethyl and methoxy substituents at different positions
trans-2,3-Dimethylbicyclo[2.2.1]heptane C₉H₁₆ 124.22 -CH₃ (×2) No electronegative substituents; simpler hydrocarbon

Key Observations :

  • The bromomethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., SN2 reactions), whereas the methoxy group introduces steric hindrance and electronic effects (e.g., resonance stabilization) .
  • Compared to 2-(Bromomethyl)bicyclo[2.2.1]heptane , the additional methoxy and methyl groups in the target compound increase molecular weight by ~70 g/mol and alter solubility (e.g., higher polarity).
  • Positional isomerism (e.g., 2-ethyl-5-methoxy vs. 2-methoxy-3,3-dimethyl) significantly impacts steric and electronic profiles, affecting reactivity .

Key Differences :

  • The target compound’s synthesis likely involves bromosulfonamidation and rearrangements, whereas DA reactions dominate in methoxy-substituted norbornane derivatives .
  • Wagner-Meerwein rearrangements stabilize carbocation intermediates in brominated bicyclo compounds, contrasting with DA-based strategies for oxygenated analogs .

Physicochemical Properties

Table 3: Thermal and Phase Transition Data
Compound Boiling Point (°C) Vaporization Enthalpy (kJ/mol) Reference
trans-2,3-Dimethylbicyclo[2.2.1]heptane 345–411 39.3
2-Ethylbicyclo[2.2.1]heptane 349–396 44.4
This compound Not reported Estimated higher due to polarity

Analysis :

  • Bromine and methoxy substituents increase polarity and likely elevate boiling points compared to non-polar analogs like trans-2,3-dimethylbicyclo[2.2.1]heptane .
  • The absence of data for the target compound underscores the need for experimental characterization.

Biological Activity

2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₅BrO₂
  • Molecular Weight : 305 Da
  • LogP : 3.55
  • Polar Surface Area : 18 Ų
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 0

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that bicyclic compounds can inhibit the growth of various bacterial strains through mechanisms involving disruption of cell wall synthesis and interference with protein synthesis pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in managing metabolic disorders or bacterial infections.

Case Studies

  • Study on Antibacterial Activity
    • A study evaluated the antibacterial effects of several bicyclic compounds, including derivatives of this compound against Gram-positive and Gram-negative bacteria.
    • Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity.
  • Enzyme Inhibition Assay
    • In a screening assay for enzyme inhibitors, this compound was tested against a panel of enzymes.
    • The compound showed promising inhibition of bacterial beta-lactamases, which are critical for antibiotic resistance mechanisms.

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively:

  • Hydrophobic Interactions : The bicyclic structure provides a hydrophobic environment conducive to binding with lipid membranes or hydrophobic pockets in proteins.
  • Electrophilic Nature : The bromomethyl group may enhance reactivity towards nucleophiles in biological systems, facilitating enzyme inhibition.

Data Table

PropertyValue
Molecular FormulaC₁₄H₂₅BrO₂
Molecular Weight305 Da
LogP3.55
Polar Surface Area18 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Minimum Inhibitory Concentration (MIC)50 µg/mL against S. aureus

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for introducing bromomethyl and methoxy groups onto bicyclo[2.2.1]heptane frameworks?

  • Methodology : Bromomethyl groups are often introduced via free-radical bromination (e.g., using N-bromosuccinimide under UV light) or nucleophilic substitution of hydroxyl intermediates. Methoxy groups are typically added via Williamson ether synthesis or SN2 reactions with methyl iodide in basic conditions. Characterization of intermediates requires ¹H/¹³C NMR and HRMS to confirm regioselectivity and purity .
  • Key Data : Evidence from similar compounds (e.g., 2-(2,5-dimethoxyphenyl)bicyclo[2.2.1]heptane) shows yields >85% when using Pd-catalyzed coupling for aromatic substitutions .

Q. How is the stereochemistry of bicyclo[2.2.1]heptane derivatives validated experimentally?

  • Methodology : X-ray crystallography and NOESY NMR are critical for resolving endo/exo configurations. For example, exo-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid was confirmed via NOESY cross-peaks between axial protons .
  • Contradictions : Discrepancies in stereochemical assignments may arise from overlapping NMR signals, requiring computational modeling (DFT) to validate .

Q. What thermodynamic properties (e.g., boiling point, enthalpy) are relevant for handling this compound?

  • Data : Analogous bicyclo[2.2.1]heptanes (e.g., 2-ethylbicyclo[2.2.1]heptane) exhibit boiling points of ~364–411 K and vaporization enthalpies (ΔHvap) of 39.3–44.4 kJ/mol, suggesting similar volatility for bromomethyl derivatives .
  • Handling : Low volatility necessitates inert atmosphere techniques (glovebox) to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromomethyl group in bicyclo[2.2.1]heptane systems?

  • Mechanistic Insight : The bicyclic framework imposes steric hindrance, favoring SN2 over SN1 pathways. For example, free-radical bromination of 2-benzyl-3,3-dimethylbicyclo[2.2.1]heptanol-2 proceeds via radical intermediates stabilized by the rigid bicyclic structure .
  • Contradictions : Conflicting reports on regioselectivity (e.g., C-2 vs. C-3 bromination) may arise from solvent polarity or catalyst choice, requiring kinetic isotope effect studies .

Q. What analytical techniques resolve structural ambiguities in derivatives with multiple substituents?

  • Methodology : GC-MS coupled with IR spectroscopy distinguishes between isomers (e.g., exo vs. endo bromomethyl). For example, GC retention times for bicyclo[2.2.1]heptane derivatives vary by 0.5–1.2 min depending on substituent position .
  • Case Study : HRMS with isotopic pattern analysis confirmed the molecular formula (C₁₁H₁₈BrO) of a related compound, ruling out dimerization side products .

Q. How are environmental and safety risks assessed for halogenated bicyclo[2.2.1]heptanes?

  • Regulatory Data : EU CLP classifications for similar compounds (e.g., exo-2-methylbicyclo derivatives) list hazards such as Xi (irritant) and R38-41 (skin/eye irritation). Environmental toxicity (R50-53) requires biodegradation studies under OECD 301 guidelines .
  • Mitigation : Use closed-system reactors and solid-phase extraction for waste management to minimize aquatic toxicity .

Data Contradictions and Resolution Strategies

  • Boiling Point Variability : Reported values for bicyclo[2.2.1]heptanes range from 345–411 K due to differences in measurement techniques (e.g., dynamic vs. static vapor pressure methods). Calibration against NIST reference data is critical .
  • Stereochemical Assignments : Conflicting NOESY results (e.g., axial vs. equatorial proton coupling) may require synchrotron-based X-ray crystallography for resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.